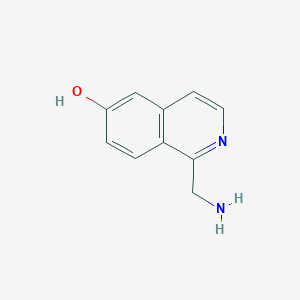
Bis(1,10-phenanthroline)copper(I)hydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,10-phenanthroline)copper(I)hydrogensulfate is a coordination compound that features copper(I) ions coordinated with two 1,10-phenanthroline ligands and a hydrogensulfate counterion. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(I)hydrogensulfate typically involves the reaction of copper(I) salts with 1,10-phenanthroline in the presence of a hydrogensulfate source. One common method involves dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to promote complex formation. The hydrogensulfate counterion is introduced by adding sulfuric acid or a hydrogensulfate salt to the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,10-phenanthroline)copper(I)hydrogensulfate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by adding excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(0) or other reduced copper species.
Substitution: New copper(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(1,10-phenanthroline)copper(I)hydrogensulfate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Studied for its potential use in photodynamic therapy and as a drug delivery agent.
Wirkmechanismus
The mechanism of action of Bis(1,10-phenanthroline)copper(I)hydrogensulfate involves its ability to interact with various molecular targets through coordination chemistry The copper(I) center can participate in redox reactions, facilitating electron transfer processesThe hydrogensulfate counterion helps stabilize the complex and can participate in hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): Exhibits long-lived emission at room temperature and is used in photophysical studies.
Bis(1,10-phenanthroline)copper(II): Similar structure but with copper(II) as the central metal ion, leading to different redox properties.
Uniqueness
Bis(1,10-phenanthroline)copper(I)hydrogensulfate is unique due to its specific combination of copper(I) with 1,10-phenanthroline and hydrogensulfate. This combination imparts distinct photophysical and electrochemical properties, making it suitable for specialized applications in catalysis, medicine, and materials science .
Eigenschaften
Molekularformel |
C24H17CuN4O4S |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
copper(1+);hydrogen sulfate;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+1;/p-1 |
InChI-Schlüssel |
OGNBGOJHGRRYOE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)[O-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)



![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)




![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)


